![molecular formula C16H22N4O B7555618 2-(ethylamino)-5-methyl-N-(1-pyrazol-1-ylpropan-2-yl)benzamide](/img/structure/B7555618.png)
2-(ethylamino)-5-methyl-N-(1-pyrazol-1-ylpropan-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(ethylamino)-5-methyl-N-(1-pyrazol-1-ylpropan-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as GSK-3β inhibitor, and it has been studied for its ability to inhibit glycogen synthase kinase-3β (GSK-3β), an enzyme that plays a crucial role in various physiological processes.
Mécanisme D'action
The primary mechanism of action of 2-(ethylamino)-5-methyl-N-(1-pyrazol-1-ylpropan-2-yl)benzamide is the inhibition of GSK-3β. This enzyme plays a crucial role in various physiological processes, including glycogen metabolism, gene expression, and cell division. Inhibition of GSK-3β has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(ethylamino)-5-methyl-N-(1-pyrazol-1-ylpropan-2-yl)benzamide are primarily related to its ability to inhibit GSK-3β. This inhibition has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. Additionally, it has been studied for its potential use in the treatment of cancer, diabetes, and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(ethylamino)-5-methyl-N-(1-pyrazol-1-ylpropan-2-yl)benzamide in lab experiments include its ability to selectively inhibit GSK-3β and its potential therapeutic applications. However, there are also limitations to its use, including the need for further research to determine its safety and efficacy in humans.
Orientations Futures
There are numerous future directions for the study of 2-(ethylamino)-5-methyl-N-(1-pyrazol-1-ylpropan-2-yl)benzamide. These include further research into its potential use in the treatment of Alzheimer's disease, cancer, diabetes, and other diseases. Additionally, there is a need for further research to determine its safety and efficacy in humans and to identify potential side effects. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for this compound.
Méthodes De Synthèse
The synthesis of 2-(ethylamino)-5-methyl-N-(1-pyrazol-1-ylpropan-2-yl)benzamide involves the reaction of 2-amino-5-methylbenzoic acid with ethyl chloroformate to form the corresponding ethyl ester. This ester is then reacted with 1-pyrazol-1-ylpropan-2-amine to form the desired product.
Applications De Recherche Scientifique
2-(ethylamino)-5-methyl-N-(1-pyrazol-1-ylpropan-2-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. Additionally, it has been studied for its potential use in the treatment of cancer, diabetes, and other diseases.
Propriétés
IUPAC Name |
2-(ethylamino)-5-methyl-N-(1-pyrazol-1-ylpropan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-4-17-15-7-6-12(2)10-14(15)16(21)19-13(3)11-20-9-5-8-18-20/h5-10,13,17H,4,11H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFCNWYKBVRZMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)C)C(=O)NC(C)CN2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(ethylamino)-5-methyl-N-(1-pyrazol-1-ylpropan-2-yl)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.